molecular formula C20H28N2O3 B8342604 N-[1-(4,4-diethoxy-2-butynyl)-4-piperidinyl]benzamide

N-[1-(4,4-diethoxy-2-butynyl)-4-piperidinyl]benzamide

Cat. No.: B8342604
M. Wt: 344.4 g/mol
InChI Key: TZLRHEJWKZLWPE-UHFFFAOYSA-N
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Description

N-[1-(4,4-diethoxy-2-butynyl)-4-piperidinyl]benzamide is a useful research compound. Its molecular formula is C20H28N2O3 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

N-[1-(4,4-diethoxybut-2-ynyl)piperidin-4-yl]benzamide

InChI

InChI=1S/C20H28N2O3/c1-3-24-19(25-4-2)11-8-14-22-15-12-18(13-16-22)21-20(23)17-9-6-5-7-10-17/h5-7,9-10,18-19H,3-4,12-16H2,1-2H3,(H,21,23)

InChI Key

TZLRHEJWKZLWPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CCN1CCC(CC1)NC(=O)C2=CC=CC=C2)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Benzamidopiperidine (62 g.) was added to a stirred suspensions of 1.1 g. cupric acetate and 9.5 g. paraformaldehyde in 300 ml. dry dioxane, followed by propiolaldehyde diethylacetal (38.6 g.). Stirring was continued for 24 hours at 80° C. under nitrogen. The hot reaction mixture was filtered and the filtrate was evaporated. Recrystallisation of the solid residue from ethyl acetate-petroleum ether (bp. 60°-80° C.) gave 4-benzamido-1-(4,4-diethoxybut-2-ynyl)piperidine as colourless shining leaflets. (84.6 g.), m.p. 130° C. (Found: C, 69.5; H, 8.3; N, 8.3 C20H28N2O3 requires C, 69.7; H, 8.2; N, 8.1%).
Quantity
62 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
38.6 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

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